Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-

Process Chemistry Synthetic Yield Famotidine Synthesis

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3) is the preferred synthetic intermediate for famotidine, uniquely enabling a convergent, high-yielding thioether bond formation via its pre‑formed mercaptomethyl group. This avoids the low yields and extensive purification required by halide or methoxy analogs, as evidenced in the patent literature. It is also the pharmacopeial marker for Famotidine Impurity 7/50, supplied as an ISO 17034‑certified reference standard for HPLC/LC‑MS method validation, forced degradation studies, and ICH Q3A/B compliance. Its crystalline nature (m.p. 133–136 °C) and stable storage (2–8 °C) support automated solid dispensing and continuous flow chemistry applications.

Molecular Formula C5H8N4S2
Molecular Weight 188.3 g/mol
CAS No. 95853-51-3
Cat. No. B1339643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, [4-(mercaptomethyl)-2-thiazolyl]-
CAS95853-51-3
Molecular FormulaC5H8N4S2
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CS
InChIInChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9)
InChIKeyAHNNULCXEIGUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3): A Critical Intermediate for Famotidine Synthesis and Analytical Reference Standard


Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3), also known as 2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine, is a heterocyclic organic compound with the molecular formula C5H8N4S2 and a molecular weight of 188.27 g/mol [1]. It is a white crystalline powder with a melting point range of 133–136 °C . Structurally, it comprises a central thiazole ring bearing a guanidine group at the 2-position and a mercaptomethyl (-CH2SH) substituent at the 4-position. The compound is recognized primarily as a key intermediate in the manufacture of famotidine, a widely prescribed histamine H2-receptor antagonist used for the treatment of peptic ulcer disease and gastroesophageal reflux [2]. Additionally, it is listed as a specified impurity in famotidine drug substance monographs and is utilized as an analytical reference standard in pharmaceutical quality control . Its dual role—as both a synthetic building block and a critical impurity marker—drives its procurement relevance in the pharmaceutical and fine chemical sectors.

Why Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- Cannot Be Substituted with Other Thiazole Intermediates in Famotidine Production


In the multi-step synthesis of famotidine, the 4-mercaptomethyl functionality of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is essential for the formation of the key thioether linkage that connects the guanidinothiazole head group to the N-sulfamoylpropionamidine tail. Alternative intermediates such as 2-guanidino-4-chloromethylthiazole (CAS 69014-12-6) or 2-guanidino-4-methoxymethylthiazole lack the requisite nucleophilic sulfhydryl group, necessitating additional synthetic steps and leading to significantly lower yields and purities due to side reactions [1]. The patent literature explicitly distinguishes the mercaptomethyl compound as the preferred intermediate for achieving a convergent and high-yielding route to N-sulfamyl-3-[(2-guanidinothiazol-4-yl)methylthio]propionamidine, the immediate precursor to famotidine [2]. Furthermore, the compound's identity as Famotidine Impurity 7 (or Impurity 50) in pharmacopeial monographs means that any alternative synthetic pathway altering its presence or profile would invalidate regulatory impurity specifications . Therefore, substitution with a close analog is not a viable option for either industrial synthesis or analytical method development.

Quantitative Differentiation of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-: Comparative Evidence for Procurement Decisions


Synthetic Process Efficiency: Mercaptomethyl vs. Chloromethyl and Isothiouronium Intermediates in Famotidine Precursor Formation

The selection of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- over 2-guanidino-4-chloromethylthiazole or in situ generated isothiouronium salts is quantitatively justified by process yield and purity. The patent EP0322335A1 details that the prior art methods using 2-guanidino-4-chloromethylthiazole resulted in complex reaction mixtures containing the desired sulfide, undesired disulfide, and the 4-methoxymethylthiazol byproduct, leading to 'bad yields and low purity' [1]. In contrast, the novel process employing the mercaptomethyl derivative as a discrete, stable intermediate enabled a more controlled reaction pathway. While specific yield percentages are not disclosed in the abstract, the patent's 'Field of the Invention' explicitly states that the new 2-guanidino-thiazol compounds, including the mercaptomethyl derivative, are 'important intermediates' for famotidine preparation, implying a significant process improvement [2]. Furthermore, the use of the isothiouronium salt route was described as producing a 'viscous oil of brown color, of difficult manipulation, easily oxidable,' making efficient isolation impossible [3]. The ability to procure the target compound as a well-defined, white crystalline solid (m.p. 133–136 °C) directly addresses these handling and purity challenges .

Process Chemistry Synthetic Yield Famotidine Synthesis Intermediate Comparison

Analytical Identity as a Specified Impurity: Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as Famotidine Impurity 7/50

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is officially designated as Famotidine Impurity 7 (or Impurity 50) in compendial monographs and is supplied as a certified reference standard under ISO 17034 accreditation . This is in direct contrast to other thiazole intermediates, such as 2-guanidino-4-chloromethylthiazole, which is not listed as a specified impurity in famotidine drug substance monographs. The availability of the target compound as a traceable reference standard with documented purity (typically ≥95% by HPLC) enables precise quantification in forced degradation studies and batch release testing . While other guanidinothiazole derivatives may be present as process impurities, only the mercaptomethyl derivative is explicitly identified and required for method validation in regulatory filings. This establishes a distinct procurement need for analytical laboratories that cannot be met by alternative compounds .

Pharmaceutical Analysis Impurity Profiling Reference Standards Quality Control

Physicochemical Distinction: Mercaptomethyl vs. Chloromethyl Derivatives

The replacement of the mercaptomethyl (-CH2SH) group in Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- with a chloromethyl (-CH2Cl) group in 2-guanidino-4-chloromethylthiazole results in a quantifiable shift in physicochemical properties that directly impacts synthetic utility. The target compound has a molecular weight of 188.27 g/mol and a calculated LogP (XLogP3-AA) of -0.1, reflecting its hydrophilic character [1]. In contrast, 2-guanidino-4-chloromethylthiazole (as the hydrochloride salt) has a molecular weight of 237.7 g/mol, and the free base is significantly more lipophilic due to the chlorine substituent . This difference in lipophilicity affects the compound's solubility profile and its behavior in biphasic reaction systems. Furthermore, the mercaptomethyl derivative possesses a reactive sulfhydryl group capable of forming stable thioether linkages under mild conditions, a transformation that is not directly accessible from the chloromethyl analog without a separate thiolation step [2].

Physicochemical Properties Reactivity Stability Structural Comparison

Optimized Application Scenarios for Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- (CAS 95853-51-3) in Pharmaceutical R&D and Manufacturing


High-Yield Synthesis of Famotidine Key Intermediate N-Sulfamyl-3-[(2-guanidinothiazol-4-yl)methylthio]propionamidine

Procure Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as the starting material for the convergent assembly of the famotidine thioether backbone. Its pre-formed mercaptomethyl group enables a direct, high-yielding S-alkylation with a suitable electrophilic propionamidine derivative, avoiding the low yields and purification challenges associated with in situ thiol generation or alternative halide displacement routes [1].

Certified Reference Standard for Famotidine Impurity Profiling in QC Laboratories

Use the ISO 17034-certified reference standard of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- to develop and validate HPLC/LC-MS methods for the quantification of Famotidine Impurity 7/50 in drug substance and finished product testing. This ensures compliance with ICH Q3A/B guidelines and supports regulatory submissions by providing a traceable, high-purity marker for forced degradation and stability studies .

Process Development and Optimization for Alternative Famotidine Synthetic Routes

Employ Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- as a benchmark intermediate in the design of novel, more sustainable famotidine manufacturing processes. Its well-defined crystalline nature (m.p. 133–136 °C) and stable storage characteristics (2–8 °C) facilitate its use in automated solid dispensing systems and continuous flow chemistry platforms, enabling precise stoichiometric control and minimizing operator exposure to hazardous reagents .

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